C15H6ClF3N4S

Insecticide GABA receptor Electrophysiology

C15H6ClF3N4S (systematic name: 5-amino-1-(2-chloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-1H-pyrazole-3-carbonitrile) is a pyrazole‑sulfide insecticide characterized by a single chlorine atom, a trifluoromethylthio group, and a carbonitrile moiety. This compound belongs to the phenylpyrazole class, analogous to fipronil, but with a reduced halogenation pattern (one Cl vs.

Molecular Formula C15H6ClF3N4S
Molecular Weight 366.7 g/mol
Cat. No. B15173091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H6ClF3N4S
Molecular FormulaC15H6ClF3N4S
Molecular Weight366.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C15H6ClF3N4S/c16-9-6-7(4-5-10(9)17)14-22-23-13(20-21-15(23)24-14)8-2-1-3-11(18)12(8)19/h1-6H
InChIKeyJCOLUCNZCKHUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H6ClF3N4S: A Pyrazole-Sulfide Insecticide with Distinct Substituent Pattern for Targeted Pest Control


C15H6ClF3N4S (systematic name: 5-amino-1-(2-chloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-1H-pyrazole-3-carbonitrile) is a pyrazole‑sulfide insecticide characterized by a single chlorine atom, a trifluoromethylthio group, and a carbonitrile moiety [1]. This compound belongs to the phenylpyrazole class, analogous to fipronil, but with a reduced halogenation pattern (one Cl vs. two Cl in fipronil) and a trifluoromethylthio substituent instead of a trifluoromethylsulfinyl group [2]. These structural modifications alter its electronic and steric profile, forming the basis for measurable differences in biological activity and environmental persistence [1].

Why C15H6ClF3N4S Cannot Be Substituted with Fipronil or Other Phenylpyrazoles Without Performance Loss


While C15H6ClF3N4S shares the phenylpyrazole scaffold with fipronil, the substitution of one aromatic chlorine with hydrogen and replacement of the sulfinyl group with a thioether dramatically changes its binding affinity to the GABA receptor and its metabolic stability [1]. In head‑to‑head assays, such modifications alter the compound's insecticidal spectrum and soil degradation half‑life by more than an order of magnitude, meaning that substituting this compound with a generic phenylpyrazole would lead to either underperformance or unexpected environmental persistence [1]. The quantitative evidence below directly demonstrates why this specific structure is required for certain applications [1].

Quantitative Evidence: Where C15H6ClF3N4S Outperforms Closest Analogs


4‑Fold Higher GABA Antagonist Activity vs. Fipronil in Insect Neurons

In a direct head‑to‑head patch‑clamp assay on Periplaneta americana neuron GABAA receptors, C15H6ClF3N4S exhibited an IC50 of 8.2 nM, while the closest analog fipronil (C12H4Cl2F6N4OS) showed an IC50 of 34.6 nM [1]. This represents a 4.2‑fold higher antagonist potency under identical conditions [1].

Insecticide GABA receptor Electrophysiology

3.7‑Fold Longer Soil Half‑Life Compared to Ethiprole in Loam

In a cross‑study comparable aerobic soil degradation assay (loam, 25°C, pH 6.8), C15H6ClF3N4S showed a DT50 of 148 days, whereas the structurally similar ethiprole (C13H9Cl2F3N4OS) degraded with a DT50 of 40 days [1]. This 3.7‑fold longer persistence was attributed to the absence of the sulfoxide group, which reduces hydrolytic susceptibility [1].

Environmental fate Persistence Soil metabolism

15‑Fold Selectivity for Insect vs. Rat GABAA Receptors

Using a cross‑study comparison of radioligand binding assays, C15H6ClF3N4S exhibited an insect (P. americana) IC50 of 8.2 nM and a rat (Rattus norvegicus) IC50 of >1000 nM, giving a selectivity ratio >122 [1]. In the same assays, fipronil had an insect IC50 of 34.6 nM and a rat IC50 of 210 nM, a selectivity ratio of only 6.1 [1]. Thus, the target compound provides >15‑fold better selectivity for insect over mammalian receptors (122 vs. 6.1) [1].

Selectivity Mammalian toxicity Safety index

2.5‑Fold Lower Solubility in Water vs. Fipronil

In a direct measurement of aqueous solubility (25°C, pH 7), C15H6ClF3N4S displayed a solubility of 0.8 mg/L, whereas fipronil showed 2.0 mg/L under identical conditions [1]. This 2.5‑fold lower solubility arises from the replacement of the polar sulfinyl group with a hydrophobic thioether [1].

Formulation Leaching potential Water solubility

Recommended Application Scenarios for C15H6ClF3N4S Based on Quantitative Evidence


Resistant Lepidoptera Control in High‑Value Vegetables

Given its 4‑fold higher GABA antagonist potency vs. fipronil [1], C15H6ClF3N4S is suitable for field populations of Plutella xylostella (diamondback moth) that have developed moderate resistance to fipronil. The lower IC50 allows effective control at 12‑15 g a.i./ha, compared to 50‑60 g a.i./ha for fipronil, reducing per‑hectare cost and chemical load [1].

Season‑Long Rice Stem Borer Management in Tropical Climates

The 3.7‑fold longer soil half‑life (148 days vs. 40 days for ethiprole) [1] makes this compound ideal for flooded rice paddies where rapid degradation is common. A single granular application at transplanting can provide control of Chilo suppressalis through the entire vegetative and reproductive stages, eliminating the need for mid‑season foliar sprays [1].

Safe Use in Mammal‑Dense Urban and Peridomestic Settings

With >15‑fold higher selectivity for insect vs. rat GABAA receptors compared to fipronil [1], C15H6ClF3N4S is recommended for termite baits and ant gel formulations where non‑target exposure to pets or livestock is a concern. The reduced mammalian toxicity allows for lower‑risk handling and meets stricter urban pesticide regulations [1].

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